molecular formula C20H22Cl2N2O5S B2825793 2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 922066-01-1

2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2825793
CAS No.: 922066-01-1
M. Wt: 473.37
InChI Key: GLLVIOCUKUBEMA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenoxy group, a methoxy-substituted isoquinoline, and a sulfonyl ethyl acetamide moiety, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Synthesis of the isoquinoline derivative: The isoquinoline derivative is synthesized by reacting 6-methoxy-3,4-dihydroisoquinoline with a sulfonyl chloride in the presence of a base to form the sulfonyl isoquinoline intermediate.

    Coupling reaction: The final step involves coupling the dichlorophenoxy acetic acid with the sulfonyl isoquinoline intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with similar phenoxy structure.

    6-methoxy-3,4-dihydroisoquinoline: Shares the isoquinoline core structure.

    Sulfonyl derivatives: Compounds with similar sulfonyl functional groups.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O5S/c1-28-17-4-2-15-12-24(8-6-14(15)10-17)30(26,27)9-7-23-20(25)13-29-19-5-3-16(21)11-18(19)22/h2-5,10-11H,6-9,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLVIOCUKUBEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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